REACTION_CXSMILES
|
[SH:1][C:2](=[C:4]([C:7]#[N:8])[C:5]#[N:6])[SH:3].[Na].[Na].Cl[C:12]1[C:17](Cl)=[N:16][C:15]([C:19]#[N:20])=[C:14]([C:21]#[N:22])[N:13]=1.O>CN(C)C=O>[C:5]([C:4]([C:7]#[N:8])=[C:2]1[S:3][C:12]2=[N:13][C:14]([C:21]#[N:22])=[C:15]([C:19]#[N:20])[N:16]=[C:17]2[S:1]1)#[N:6] |f:0.1.2,^1:8,9|
|
Name
|
disodium dimercaptomethylenemalononitrile
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
SC(S)=C(C#N)C#N.[Na].[Na]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(N=C1Cl)C#N)C#N
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 40° C for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in acetone-CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Recrystallization from CHCl3
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(=C1SC=2C(=NC(=C(N2)C#N)C#N)S1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |